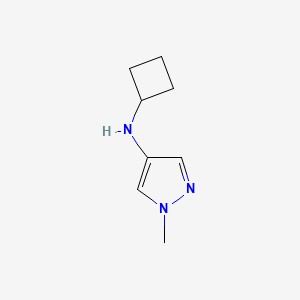

N-cyclobutyl-1-methyl-1H-pyrazol-4-amine

Description

N-cyclobutyl-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C8H13N3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-cyclobutyl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H13N3/c1-11-6-8(5-9-11)10-7-3-2-4-7/h5-7,10H,2-4H2,1H3 |

InChI Key |

VRHMDPUREFRWLN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with 1-methyl-1H-pyrazol-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-1-methyl-1H-pyrazol-4-one, while reduction could produce this compound derivatives with different substituents .

Scientific Research Applications

N-Cyclobutyl-1-methyl-1H-pyrazol-4-amine is a chemical compound with applications in scientific and biomedical research.

Scientific Research Applications

- Biomedical Research: Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridines, have been studied for their biomedical applications. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents.

- Drug Discovery: Compounds similar to this compound, such as 1-cyclobutyl-5-methyl-1H-pyrazol-4-amine dihydrochloride, are used in the discovery of new drugs, specifically in in vitro testing, in vivo testing, and clinical trials.

- Allosteric Modulators: Pyrazol-4-yl-pyridine compounds are allosteric modulators of the M4 muscarinic acetylcholine receptor and may be useful in treating Alzheimer’s disease and other diseases mediated by the muscarinic M4 receptor . Potential conditions include Alzheimer’s disease, Parkinson’s disease, cognitive disorders, schizophrenia, sleep disorders, and pain disorders .

- Cancer Research: Compounds structurally similar to this compound have been studied as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a target for developing new cancer treatments. In one method, the phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, creating a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines.

- Chemical Synthesis: this compound is used in the synthesis of various other compounds through different chemical reactions, with outcomes varying depending on the specific reaction and reactants involved.

Mechanism of Action

The mechanism of action of N-cyclobutyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1H-pyrazol-4-amine: A closely related compound with similar structural features but lacking the cyclobutyl group.

4-Amino-1-methylpyrazole: Another similar compound used in various chemical and biological applications.

Uniqueness

N-cyclobutyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for research and industrial applications .

Biological Activity

N-cyclobutyl-1-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with two nitrogen atoms and three carbon atoms. The cyclobutyl group is attached to the nitrogen at position N1, while a methyl group is present at position C4. This unique structural configuration contributes to its distinct chemical properties and biological activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-pyrazol-4-amine | Lacks cyclobutyl group | Simpler structure |

| 4-Amino-1-methylpyrazole | Contains an amino group at C4 | Different biological activity profile |

| N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine | Ethyl group instead of methyl | Variation in substituent effects |

| 1-Cyclobutyl-5-methyl-1H-pyrazol-4-amine | Methyl group at C5 instead of C4 | Potentially different reactivity |

The cyclobutyl substituent enhances stability and reactivity compared to other pyrazole derivatives, making it a valuable subject for research and application in various fields, including drug discovery and materials science.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). Studies have reported that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Notably, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition presents possibilities for cancer therapy, as modulating CDK activity can influence tumor growth and proliferation.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological activity profile of this compound. For instance, while other pyrazole derivatives exhibit varying degrees of enzyme inhibition or antimicrobial activity, the presence of the cyclobutyl group in this compound appears to enhance its efficacy against specific targets .

| Similar Compound | Structural Difference | Notable Properties |

|---|---|---|

| N-cyclobutyl-1-methylpyrazole | Different alkyl group (methyl instead of ethyl) | May exhibit different biological activities |

| N-cyclopropyl-1-methylpyrazole | Different cycloalkyl group | Unique reactivity patterns |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects comparable to standard antibiotics .

- Anti-inflammatory Mechanisms : Another research focused on its ability to modulate cytokine release in vitro, revealing a dose-dependent reduction in IL-6 and TNF-alpha levels .

- Cancer Cell Proliferation : A preclinical study assessed the compound's impact on various cancer cell lines, showing IC50 values indicative of potent anti-proliferative effects through CDK inhibition .

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrazole-4-amine derivatives like N-cyclobutyl-1-methyl-1H-pyrazol-4-amine?

Pyrazole-4-amine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropylamine analogs can be prepared by reacting iodopyrazole intermediates with amines in the presence of cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . The reaction mixture is then purified via liquid-liquid extraction (e.g., dichloromethane) and column chromatography (e.g., ethyl acetate/hexane gradients). Key challenges include optimizing reaction time, solvent polarity, and catalyst loading to improve yields (e.g., 17.9% yield reported for a related compound) .

Q. How can structural elucidation of this compound be achieved?

Structural characterization relies on spectroscopic and crystallographic techniques:

- NMR spectroscopy : H and C NMR can confirm substituent positions and cyclobutyl group integration. For instance, cyclopropylamine analogs show distinct shifts for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~8.8 ppm) .

- X-ray crystallography : Programs like SHELX and WinGX are used for small-molecule refinement. Anisotropic displacement parameters and hydrogen bonding patterns are critical for validating molecular geometry .

Q. What analytical techniques are recommended for purity assessment?

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures >95% purity .

- Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Machine learning platforms like LabMate.AI integrate reaction parameters (e.g., solvent, catalyst, temperature) to predict optimal yields. For example, Ugi reactions and C–N coupling pathways can be modeled using historical data from analogous pyrazole syntheses . Density Functional Theory (DFT) calculations further assess transition-state energetics, particularly for sterically hindered cyclobutyl group additions .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Cross-validation : Compare NMR data with crystallographic results. For example, anisotropic displacement ellipsoids from SHELXL refinements can resolve ambiguities in proton assignments .

- Dynamic NMR : Use variable-temperature experiments to detect conformational changes in the cyclobutyl group that may obscure spectral resolution .

Q. How can this compound be functionalized for biological activity studies?

- Substitution at the pyrazole core : Introduce halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF₃) at the 3-position to modulate electronic effects.

- Pharmacophore modeling : Align the cyclobutyl group with hydrophobic pockets in target proteins (e.g., kinases) using docking software like AutoDock Vina .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Catalyst optimization : Replace CuBr with palladium catalysts (e.g., Pd(OAc)₂) for higher turnover numbers in cross-coupling reactions.

- Solvent effects : Switch from DMSO to dimethylformamide (DMF) to reduce side reactions during prolonged heating .

Q. How can crystallographic software (e.g., SHELX) improve accuracy in hydrogen-bonding network analysis?

SHELXL’s restraints and constraints refine hydrogen atom positions in anisotropic displacement models. For example, the "AFIX" command fixes bond lengths and angles for NH groups, reducing overfitting in low-resolution data . WinGX’s ORTEP visualization tool further aids in identifying π-π stacking and van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.